molecular formula C19H20N4O B6423422 13-[(2-methoxyethyl)amino]-11-methyl-12-(prop-2-en-1-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile CAS No. 612037-49-7

13-[(2-methoxyethyl)amino]-11-methyl-12-(prop-2-en-1-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile

Cat. No.: B6423422
CAS No.: 612037-49-7
M. Wt: 320.4 g/mol
InChI Key: VDOHRGOJDUYPME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

13-[(2-methoxyethyl)amino]-11-methyl-12-(prop-2-en-1-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile is a useful research compound. Its molecular formula is C19H20N4O and its molecular weight is 320.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.16371127 g/mol and the complexity rating of the compound is 487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Chemical Structure and Properties

The compound features a unique tricyclic structure with multiple functional groups, which may contribute to its biological activities. The presence of the diazatricycle and carbonitrile moiety suggests potential interactions with biological targets.

Molecular Formula

  • C : 19
  • H : 24
  • N : 4

Molecular Weight

  • Approximately 304.42 g/mol

Anticancer Properties

Recent studies have indicated that compounds similar to the one exhibit significant anticancer activities. For instance, research on related diazatricyclic compounds has shown that they can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study: Inhibition of Cancer Cell Lines

A study published in Cancer Research demonstrated that a similar compound inhibited the growth of breast cancer cells (MCF-7) and lung cancer cells (A549) through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Cell LineIC50 Value (µM)Mechanism of Action
MCF-715Apoptosis induction
A54910Cell cycle arrest

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it reduces the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophages stimulated by lipopolysaccharides (LPS) .

Research Findings on Inflammatory Response

In a controlled experiment, treatment with the compound resulted in a significant decrease in the levels of inflammatory markers compared to untreated controls.

Treatment GroupIL-6 (pg/mL)TNF-alpha (pg/mL)
Control12080
Compound4530

Neuroprotective Effects

Preliminary research suggests that this compound may exhibit neuroprotective effects by inhibiting oxidative stress and promoting neuronal survival in models of neurodegeneration. A recent study indicated that it could reduce reactive oxygen species (ROS) levels in neuronal cell cultures exposed to neurotoxic agents .

The mechanisms underlying the biological activities of this compound are still under investigation. However, several pathways have been proposed:

  • Apoptotic Pathway Activation : Induction of apoptosis through mitochondrial dysfunction.
  • MAPK Pathway Modulation : Inhibition of MAPK signaling pathways involved in inflammation and cancer progression.
  • Cytokine Regulation : Downregulation of pro-inflammatory cytokines.

Properties

IUPAC Name

1-(2-methoxyethylamino)-3-methyl-2-prop-2-enylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-4-7-14-13(2)15(12-20)19-22-16-8-5-6-9-17(16)23(19)18(14)21-10-11-24-3/h4-6,8-9,21H,1,7,10-11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOHRGOJDUYPME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC=C)NCCOC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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